molecular formula C10H11IN2O2 B13088881 Methyl3-iodo-2-methyl-2,3-dihydro-1H-indazole-6-carboxylate

Methyl3-iodo-2-methyl-2,3-dihydro-1H-indazole-6-carboxylate

Cat. No.: B13088881
M. Wt: 318.11 g/mol
InChI Key: LOZVQSYRNDNUEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl3-iodo-2-methyl-2,3-dihydro-1H-indazole-6-carboxylate is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used as building blocks in pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl3-iodo-2-methyl-2,3-dihydro-1H-indazole-6-carboxylate typically involves a multi-step process. One common method includes the copper(I)-mediated one-pot synthesis of 2,3-dihydro-1H-indazole heterocycles. This synthetic route provides the desired indazoles in moderate to good yields (55%–72%) and is tolerant of functionality on the aromatic ring .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the laboratory-scale synthesis for larger-scale production, ensuring that the reaction conditions are scalable and cost-effective.

Chemical Reactions Analysis

Types of Reactions

Methyl3-iodo-2-methyl-2,3-dihydro-1H-indazole-6-carboxylate can undergo various chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions often involve specific solvents and temperatures to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce different halogen atoms or other functional groups.

Scientific Research Applications

Methyl3-iodo-2-methyl-2,3-dihydro-1H-indazole-6-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: It is used in studies to understand its biological activity and potential therapeutic effects.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl3-iodo-2-methyl-2,3-dihydro-1H-indazole-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through these interactions, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indazole derivatives such as:

  • 1H-indazole
  • 2H-indazole
  • Pyrazole derivatives

Uniqueness

Methyl3-iodo-2-methyl-2,3-dihydro-1H-indazole-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

Methyl 3-iodo-2-methyl-2,3-dihydro-1H-indazole-6-carboxylate (CAS No. 1363382-86-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

  • Molecular Formula: C10H9IN2O2
  • Molecular Weight: 316.1 g/mol
  • Chemical Structure: The compound features an indazole core with a methyl ester and an iodine substituent, which are critical for its biological interactions.

Methyl 3-iodo-2-methyl-2,3-dihydro-1H-indazole-6-carboxylate exhibits biological activity primarily through its interaction with various biological targets:

  • Kinase Inhibition:
    • It has been noted for its potential as a kinase inhibitor, particularly targeting receptor tyrosine kinases (RTKs) involved in cancer progression. The compound may inhibit the ATP-binding site of these kinases, similar to other known inhibitors in this class .
  • Antimicrobial Activity:
    • Preliminary studies suggest that the compound may exhibit antimicrobial properties, making it a candidate for further exploration in treating infections caused by resistant strains of bacteria .

In Vitro Studies

Recent in vitro studies have highlighted the following findings regarding the biological activity of methyl 3-iodo-2-methyl-2,3-dihydro-1H-indazole-6-carboxylate:

StudyBiological ActivityIC50 Value
Inhibition of cancer cell proliferation5.6 µM (PC3 cells)
Antimicrobial effects against MRSA8.7 µM

Case Studies

  • Cancer Research:
    • A study evaluating the compound's effect on various cancer cell lines demonstrated significant inhibition of cell growth in prostate cancer (PC3) cells with an IC50 value of 5.6 µM. This suggests that the compound may be effective against certain malignancies by disrupting cellular signaling pathways associated with tumor growth .
  • Antimicrobial Studies:
    • In antimicrobial assays, methyl 3-iodo-2-methyl-2,3-dihydro-1H-indazole-6-carboxylate showed promising results against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential utility in addressing antibiotic resistance .

Safety and Toxicology

While specific toxicity data for methyl 3-iodo-2-methyl-2,3-dihydro-1H-indazole-6-carboxylate is limited, compounds with similar structures often require careful evaluation due to potential side effects associated with kinase inhibitors and antimicrobial agents. Further toxicological assessments are necessary to establish a safety profile.

Properties

IUPAC Name

methyl 3-iodo-2-methyl-1,3-dihydroindazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11IN2O2/c1-13-9(11)7-4-3-6(10(14)15-2)5-8(7)12-13/h3-5,9,12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOZVQSYRNDNUEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C2=C(N1)C=C(C=C2)C(=O)OC)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.